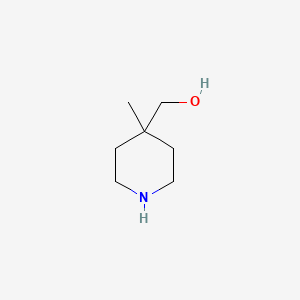

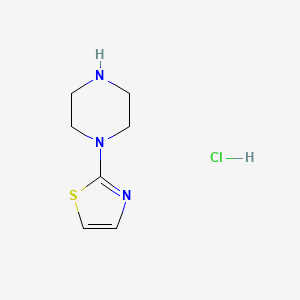

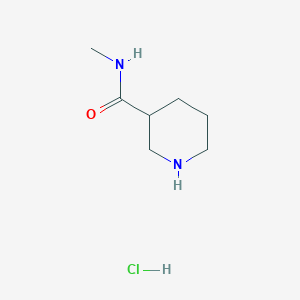

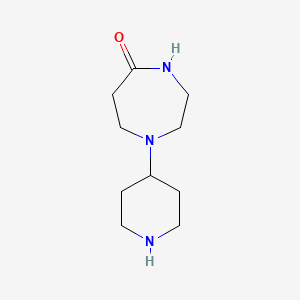

1-(Piperidin-4-yl)-1,4-diazepan-5-one

Übersicht

Beschreibung

“1-(Piperidin-4-yl)-1,4-diazepan-5-one” is an organic compound that belongs to the class of piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves multiple strategies, including asymmetric organocatalytic synthesis and the Leimgruber−Batcho indole synthesis . A three-step synthetic approach for a series of 3-piperidin-4-yl-1H-indoles with anti-parasitic activity against Plasmodium falciparum has been described .

Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Chemical Reactions Analysis

Piperidine derivatives have been studied extensively due to their unique properties and potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. They have been utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Wissenschaftliche Forschungsanwendungen

Selectivity to GABAA Receptors

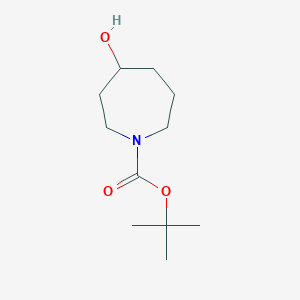

1-(Piperidin-4-yl)-1,4-diazepan-5-one analogs have been explored for their selectivity and efficacy on different subtypes of GABA_A receptors, displaying a unique profile in comparison to traditional benzodiazepines like diazepam. For instance, ELB139, a compound related to the 1,4-diazepan-5-one structure, showed subtype specificity among GABA_A receptor subtypes, with particular potency and efficacy on alpha3-containing receptors but highest efficacy on alpha1- or alpha2-containing receptors. This suggests potential for designing anxiolytic drugs with reduced side effects associated with non-selective benzodiazepine action (Rabe et al., 2007).

Synthesis and Catalysis

The catalytic roles of piperidine and its derivatives in chemical synthesis have been demonstrated, such as in the synthesis of 1,5-benzodiazepin-2-ones. Piperidine acted as an organic catalyst in reactions involving 1,2-bifunctional substrates and o-phenylenediamine, leading to novel benzodiazepin-2-one derivatives. This showcases the versatility of piperidine derivatives in facilitating complex organic transformations, which could be relevant in the development of pharmaceuticals and fine chemicals (Mansour & El-Hendawy, 2020).

Antimicrobial and Antitubercular Activities

Research has identified 1,4-diazepan-1-yl derivatives as potent agents against tuberculosis. Certain compounds were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis strains, with some showing significant efficacy. This indicates the potential of 1-(Piperidin-4-yl)-1,4-diazepan-5-one derivatives in contributing to the development of new antitubercular drugs (Naidu et al., 2016).

Antimicrobial Synthesis

Compounds with the 1-(Piperidin-4-yl)-1,4-diazepan-5-one skeleton have been synthesized and shown to possess promising antimicrobial properties. For example, specific synthesized derivatives demonstrated good antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Kottapalle & Shinde, 2021).

Wirkmechanismus

While the specific mechanism of action for “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is not mentioned in the search results, piperidine derivatives have been found to exhibit a wide range of biological activities. For example, some piperidine derivatives have been found to inhibit the proliferation of HepG2 cells in vitro .

Safety and Hazards

While specific safety and hazard information for “1-(Piperidin-4-yl)-1,4-diazepan-5-one” is not available in the search results, general safety measures for handling piperidine derivatives include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Zukünftige Richtungen

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the potential therapeutic applications of piperidine derivatives .

Eigenschaften

IUPAC Name |

1-piperidin-4-yl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c14-10-3-7-13(8-6-12-10)9-1-4-11-5-2-9/h9,11H,1-8H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFGTKYMEANZJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCC(=O)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627795 | |

| Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperidin-4-yl)-1,4-diazepan-5-one | |

CAS RN |

344779-09-5 | |

| Record name | 1-(Piperidin-4-yl)-1,4-diazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.